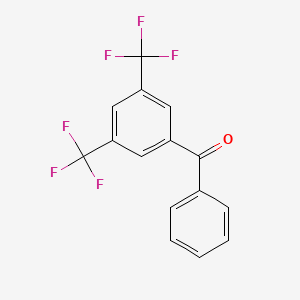

3,5-Bis(trifluoromethyl)benzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETSMUIBVUASOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175458 | |

| Record name | 3,5-Bis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21221-93-2 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21221-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021221932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSN9ALL3TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5-bis(trifluoromethyl)benzophenone, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details two robust methods for its preparation: a Grignard reagent-based synthesis and the Friedel-Crafts acylation. Included are detailed experimental protocols, quantitative data, and a visual representation of the Grignard synthesis pathway to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on one of the phenyl rings imparts unique electronic properties, enhances lipophilicity, and can improve metabolic stability and binding affinity in drug candidates. This guide offers detailed methodologies for its synthesis, enabling researchers to produce this valuable compound for further investigation and application.

Synthesis Pathway 1: Grignard Reagent-Based Synthesis

This pathway is a multi-step process that begins with the bromination of 1,3-bis(trifluoromethyl)benzene, followed by the formation of a Grignard reagent, and its subsequent reaction with a benzoylating agent. This route is well-documented and offers a reliable method for the preparation of the target compound.

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene

The initial step involves the regioselective bromination of 1,3-bis(trifluoromethyl)benzene.

Experimental Protocol:

-

In a suitable reaction vessel, combine 1,3-bis(trifluoromethyl)benzene with glacial acetic acid and concentrated sulfuric acid.

-

Cool the mixture and slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) while maintaining a controlled temperature.

-

After the addition is complete, the reaction mixture is typically heated to around 45°C for several hours to ensure the reaction goes to completion.

-

Upon completion, the reaction is quenched by carefully pouring the mixture into cold water.

-

The organic layer is separated, washed with an aqueous base (e.g., 5N NaOH), and then purified, typically by distillation, to yield 3,5-bis(trifluoromethyl)bromobenzene.

| Reagent/Parameter | Value/Condition |

| Starting Material | 1,3-bis(trifluoromethyl)benzene |

| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |

| Solvent/Acid | Glacial Acetic Acid, Sulfuric Acid |

| Reaction Temperature | ~45°C |

| Typical Yield | ~94% |

Step 2: Preparation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent)

The synthesized 3,5-bis(trifluoromethyl)bromobenzene is then used to prepare the corresponding Grignard reagent.

Experimental Protocol:

-

To a flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen), add magnesium turnings or granules and anhydrous tetrahydrofuran (THF).

-

A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is then added dropwise to the magnesium suspension.

-

The reaction is initiated, often with gentle heating, and the addition rate is controlled to maintain a steady reflux.[1]

-

After the addition is complete, the mixture is typically stirred at reflux for a period to ensure complete formation of the Grignard reagent.[1] The completion of the Grignard formation can be monitored by HPLC.[1]

| Reagent/Parameter | Value/Condition |

| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene |

| Reagent | Magnesium Turnings/Granules |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux |

| Reaction Time | Typically 2-5 hours |

Step 3: Synthesis of this compound

The final step involves the reaction of the Grignard reagent with benzoyl chloride. Phenylmagnesium bromide is known to react with benzoyl chloride to produce benzophenone.[2]

Experimental Protocol:

-

The prepared Grignard reagent solution is cooled in an ice bath.

-

A solution of benzoyl chloride in an anhydrous solvent like THF is added dropwise to the cooled Grignard reagent, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

| Reagent/Parameter | Value/Condition |

| Starting Material | 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide |

| Acylating Agent | Benzoyl Chloride |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0°C to room temperature |

Grignard Synthesis Pathway Diagram

Caption: Grignard-based synthesis of this compound.

Synthesis Pathway 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aromatic ketones. This pathway involves the reaction of benzene with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst.

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoyl chloride

This acyl chloride can be prepared from the corresponding benzoic acid, which in turn can be synthesized from 3,5-bis(trifluoromethyl)bromobenzene via Grignard carboxylation.

Experimental Protocol (General for acid chloride formation):

-

3,5-Bis(trifluoromethyl)benzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

The reaction is typically carried out in an inert solvent, or neat if thionyl chloride is in excess.

-

The mixture is heated to reflux until the evolution of gas ceases.

-

The excess chlorinating agent and solvent are removed by distillation, often under reduced pressure, to yield the crude 3,5-bis(trifluoromethyl)benzoyl chloride, which can be purified by distillation.

Step 2: Friedel-Crafts Acylation Reaction

Experimental Protocol:

-

To a cooled suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in an inert solvent (e.g., dichloromethane or benzene itself), add 3,5-bis(trifluoromethyl)benzoyl chloride dropwise.

-

Benzene is then added to the mixture, and the reaction is stirred, often at room temperature or with gentle heating, for a period to ensure completion. The reaction progress can be monitored by techniques like TLC or GC.

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and acid (e.g., concentrated HCl).[3]

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.[3]

-

The combined organic layers are washed with water, a dilute base solution (e.g., sodium bicarbonate), and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).[3]

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to afford this compound.

| Reagent/Parameter | Value/Condition |

| Acylating Agent | 3,5-Bis(trifluoromethyl)benzoyl chloride |

| Aromatic Substrate | Benzene |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane or excess Benzene |

| Reaction Temperature | 0°C to reflux |

Friedel-Crafts Acylation Pathway Diagram

Caption: Friedel-Crafts acylation for this compound synthesis.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere.

-

Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water. Handle with care in a fume hood.

-

Chlorinating Agents: Thionyl chloride and oxalyl chloride are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Solvents: Anhydrous ethers like THF can form explosive peroxides upon storage. Ensure solvents are tested for peroxides before use.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols when carrying out these procedures.

References

3,5-Bis(trifluoromethyl)benzophenone CAS number and structure

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzophenone

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and development. It covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and its primary application in the development of neurokinin-1 (NK1) receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ketone characterized by a benzophenone core with two trifluoromethyl groups substituted on one of the phenyl rings at the 3 and 5 positions.

CAS Number: 21221-93-2[1]

Molecular Structure:

-

Molecular Formula: C₁₅H₈F₆O[1]

-

Molecular Weight: 318.21 g/mol [1]

-

IUPAC Name: (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanone

The structural formula is provided below:

Physicochemical Data:

| Property | Value | Compound | Source |

| CAS Number | 21221-93-2 | This compound | [1] |

| Molecular Formula | C₁₅H₈F₆O | This compound | [1] |

| Molecular Weight | 318.21 g/mol | This compound | [1] |

| Melting Point | 98.0 to 102.0 °C | 3,3'-Bis(trifluoromethyl)benzophenone | [2] |

| Appearance | White to light yellow powder/crystal | 3,3'-Bis(trifluoromethyl)benzophenone | [2] |

| IR Spectrum | Gas Phase Spectrum Available | This compound | [1] |

Synthesis of this compound

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly documented in a single source. However, a plausible and efficient multi-step synthesis can be constructed based on established methods for its precursors, primarily starting from 1,3-bis(trifluoromethyl)benzene. The overall synthetic strategy involves the bromination of the starting material, followed by conversion to a Grignard reagent, carboxylation to form the benzoic acid, conversion to the acyl chloride, and finally a Friedel-Crafts acylation with benzene.

Proposed Synthetic Pathway:

References

Spectroscopic Analysis of 3,5-Bis(trifluoromethyl)benzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3,5-Bis(trifluoromethyl)benzophenone. Due to the limited availability of experimental spectra in public databases, this guide combines data from the National Institute of Standards and Technology (NIST) with predicted spectroscopic information to offer a comprehensive analytical profile. The methodologies for obtaining such data are also detailed to assist in experimental design and data interpretation.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.22 | s | 2H | H-2', H-6' |

| ~8.05 | s | 1H | H-4' |

| ~7.85 - 7.82 | m | 2H | H-2, H-6 |

| ~7.72 - 7.68 | m | 1H | H-4 |

| ~7.58 - 7.54 | m | 2H | H-3, H-5 |

Table 2: Predicted ¹³C NMR Spectral Data

Note: The following ¹³C NMR data is predicted. Experimental verification is recommended.

| Chemical Shift (ppm) | Assignment |

| ~194.5 | C=O |

| ~138.8 | C-1' |

| ~136.5 | C-1 |

| ~133.0 | C-4 |

| ~132.0 (q, J ≈ 35 Hz) | C-3', C-5' |

| ~130.0 | C-2, C-6 |

| ~129.5 | C-2', C-6' |

| ~126.0 (q, J ≈ 4 Hz) | C-4' |

| ~123.0 (q, J ≈ 273 Hz) | -CF₃ |

Table 3: Infrared (IR) Spectroscopy Data

Data derived from the gas-phase IR spectrum available from the NIST database.[1] Assignments are based on typical absorption regions for functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Ketone)[2] |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C Stretch[3] |

| ~1350 - 1100 | Very Strong | C-F Stretch (Trifluoromethyl) |

| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend[4] |

Table 4: Predicted Mass Spectrometry (MS) Data

Note: The following fragmentation data is proposed based on the chemical structure and common fragmentation patterns of benzophenones and trifluoromethylated compounds.[5][6] Experimental confirmation is necessary.

| m/z | Proposed Fragment Ion |

| 318.04 | [M]⁺ (Molecular Ion) |

| 249.04 | [M - CF₃]⁺ |

| 213.03 | [C₆H₅CO]⁺ |

| 145.02 | [C₆H₄(CF₃)]⁺ |

| 105.03 | [C₆H₅CO]⁺ |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The sample is filtered to remove any particulate matter. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is set to cover the aromatic region (approximately 0-10 ppm). For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

For a solid sample, a thin film is prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate or the pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound under electron ionization.

Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. answers.com [answers.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

The Chemical Reactivity and Stability of 3,5-Bis(trifluoromethyl)benzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3,5-bis(trifluoromethyl)benzophenone. This compound is of significant interest as a synthetic intermediate in medicinal chemistry and materials science due to the unique electronic properties conferred by the two trifluoromethyl groups. These strongly electron-withdrawing groups significantly influence the reactivity of the carbonyl functional group and the aromatic rings, making it a valuable building block for complex molecular architectures. This guide synthesizes available data and established chemical principles to provide a detailed understanding of its chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 21221-93-2 | [1][2][3][4] |

| Molecular Formula | C₁₅H₈F₆O | [1][2][3][4] |

| Molecular Weight | 318.21 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | |

| Melting Point | 52-54 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as THF, dichloromethane, and acetone. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 1,3-bis(trifluoromethyl)benzene. A common synthetic route involves the bromination of the starting material, followed by the formation of a Grignard reagent and subsequent reaction with a suitable benzoyl derivative.

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide

A crucial intermediate in the synthesis of this compound is the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide.

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Nitrogen or Argon atmosphere

Procedure:

-

Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

A small crystal of iodine is added to the flask.

-

A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is prepared and added to the dropping funnel.

-

A small amount of the bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Safety Note: The preparation of Grignard reagents from trifluoromethyl-substituted aryl halides should be conducted with caution, as they can be highly reactive and potentially explosive under certain conditions, especially upon loss of solvent or overheating.[5][6]

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Chemical Reactivity

The presence of two strongly electron-withdrawing trifluoromethyl groups on one of the phenyl rings significantly enhances the electrophilicity of the carbonyl carbon. This makes this compound more reactive towards nucleophiles compared to unsubstituted benzophenone.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), hydrides, and ylides.

The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds.

Materials:

-

This compound

-

A suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

-

Nitrogen or Argon atmosphere

Procedure:

-

The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere.

-

The strong base is added to generate the ylide, often indicated by a color change.

-

A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution at a controlled temperature (often 0 °C or lower).

-

The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product is extracted and purified, typically by column chromatography to remove the triphenylphosphine oxide byproduct.[7][8][9][10]

Reduction of the Carbonyl Group

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 3,5-bis(trifluoromethyl)benzhydrol, using common reducing agents.

Common Reducing Agents:

-

Sodium borohydride (NaBH₄): A mild reducing agent suitable for the selective reduction of ketones.

-

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that will also reduce other functional groups if present.

-

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Photochemical Reactivity

Benzophenones are well-known for their photochemical properties. Upon absorption of UV light, they can be excited to a singlet state, which then undergoes efficient intersystem crossing to a triplet state. This triplet state can act as a photosensitizer or participate in hydrogen abstraction reactions.[11][12][13] The presence of trifluoromethyl groups is expected to influence the photophysical properties, but the fundamental photochemical behavior should be similar to other benzophenones.

Caption: Photochemical excitation and reaction pathway for benzophenones.

Chemical Stability

The chemical stability of this compound is influenced by its molecular structure. The trifluoromethyl groups are generally stable to hydrolysis and thermal degradation under normal conditions.

Thermal Stability

The compound is a solid at room temperature and is expected to have good thermal stability. Significant decomposition would likely only occur at elevated temperatures.

Hydrolytic Stability

The C-F bonds in the trifluoromethyl groups are very strong, making them resistant to hydrolysis under both acidic and basic conditions. The benzophenone core is also generally stable to hydrolysis.

Photochemical Stability

While benzophenones are photochemically active, they are also relatively photostable in the absence of a hydrogen donor.[14] In the presence of a hydrogen donor and UV light, this compound is expected to undergo photoreduction. The rate of degradation would depend on the specific conditions, including the solvent and the presence of other reactive species. Studies on benzophenone-type UV filters have shown that they can be degraded by advanced oxidation processes involving hydroxyl radicals.[14]

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical research and development.

-

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active molecules. The trifluoromethyl groups can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final drug candidates.[15][16]

-

Materials Science: The electron-deficient nature of the molecule makes it a candidate for incorporation into polymers and other materials where specific electronic properties are desired.

-

Asymmetric Synthesis: Chiral ligands and catalysts incorporating the 3,5-bis(trifluoromethyl)phenyl moiety have been used in asymmetric hydrogen atom transfer reactions, where the steric and electronic properties of this group can influence the stereoselectivity of the reaction.[17][18]

Conclusion

This compound is a versatile chemical intermediate with a rich and predictable reactivity profile. The strong electron-withdrawing nature of the two trifluoromethyl groups activates the carbonyl group towards nucleophilic attack and influences the electronic properties of the aromatic system. While generally stable, its photochemical reactivity is a key characteristic that can be exploited in synthetic applications. This guide provides a foundational understanding of its properties, which is crucial for its effective use in the laboratory and in the development of new chemical entities.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. sciepub.com [sciepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 14. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes [mdpi.com]

- 15. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 16. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

The 3,5-Bis(trifluoromethyl)benzophenone Moiety as a Bioisostere in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, stands as a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the 3,5-bis(trifluoromethyl)benzophenone moiety and its role as a bioisostere, with a particular focus on its application in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. Through an analysis of its physicochemical properties, synthesis, and impact on biological activity, this document serves as a comprehensive resource for researchers seeking to leverage this unique structural motif in their drug discovery programs.

Introduction: The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate various physicochemical and pharmacokinetic properties. The trifluoromethyl (CF3) group, in particular, is a powerful tool due to its high electronegativity, metabolic stability, and ability to influence molecular conformation and binding interactions. The 3,5-bis(trifluoromethyl)phenyl group, a derivative of this concept, offers a unique combination of steric bulk, lipophilicity, and electronic effects that can be exploited in bioisosteric replacement strategies.

This guide will delve into the specific application of the this compound core, examining its role as a bioisostere for other aromatic systems in the context of CETP inhibition, a key target in the management of dyslipidemia.

Physicochemical Properties and Bioisosteric Rationale

The this compound moiety possesses a distinct set of physicochemical properties that underpin its utility as a bioisostere.

Key Properties:

-

High Lipophilicity: The two trifluoromethyl groups significantly increase the lipophilicity of the molecule, which can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.

-

Electron-Withdrawing Nature: The strong electron-withdrawing character of the CF3 groups influences the electronic distribution of the aromatic ring, potentially modulating p-p stacking interactions and hydrogen bond acceptor strength of the carbonyl group.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl groups highly resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates.

-

Steric Influence: The bulky nature of the 3,5-bis(trifluoromethyl)phenyl group can enforce specific conformations and provide key steric interactions within a binding site, contributing to selectivity and potency.

Bioisosteric Rationale in CETP Inhibitors:

In the context of Cholesteryl Ester Transfer Protein (CETP) inhibitors, the 3,5-bis(trifluoromethyl)phenyl group has been successfully employed as a bioisostere for other substituted phenyl rings. The rationale for this replacement lies in its ability to occupy and interact favorably with the hydrophobic tunnel of the CETP binding site. The trifluoromethyl groups can form strong hydrophobic interactions with nonpolar amino acid residues, while the overall size and shape of the moiety contribute to a snug fit within the binding pocket, leading to potent inhibition.

Case Study: 3,5-Bis(trifluoromethyl)benzylamino Benzamides as CETP Inhibitors

A compelling example of the application of the 3,5-bis(trifluoromethyl)phenyl moiety is in the development of a series of N-(3,5-bis(trifluoromethyl)benzyl)benzamide derivatives as potent CETP inhibitors. Structure-activity relationship (SAR) studies on this class of compounds have demonstrated the critical contribution of the 3,5-bis(trifluoromethyl)phenyl group to their inhibitory activity.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro CETP inhibitory activity of a series of benzamide derivatives, highlighting the impact of substitutions on the benzylamino portion of the molecule.

| Compound ID | R1 (Substitution on Benzyl Ring) | IC50 (µM) |

| 1a | 3,5-bis(CF3) | 0.0716 |

| 1b | 4-CF3 | 1.24 |

| 1c | 3-CF3 | >10 |

| 1d | 4-F | 5.62 |

| 1e | 4-Cl | 3.18 |

| 1f | H | >10 |

Data presented is a representative summary compiled from published research.[1][2][3][4][5]

The data clearly indicates that the presence of two trifluoromethyl groups at the 3 and 5 positions of the benzyl ring (Compound 1a ) results in a dramatic increase in potency compared to monosubstituted or unsubstituted analogs. This underscores the importance of the specific electronic and steric properties conferred by the 3,5-bis(trifluoromethyl)phenyl moiety for optimal interaction with the CETP binding site.

Experimental Protocols

Synthesis of a Key Intermediate: 3,5-Bis(trifluoromethyl)bromobenzene

A crucial starting material for the synthesis of this compound and its derivatives is 3,5-bis(trifluoromethyl)bromobenzene.

Reaction Scheme:

Detailed Protocol:

-

To a solution of glacial acetic acid, add concentrated sulfuric acid while cooling in an ice bath.

-

To this acidic mixture, add 1,3-bis(trifluoromethyl)benzene.

-

With vigorous stirring, add 1,3-dibromo-5,5-dimethylhydantoin portion-wise, maintaining the temperature below 40°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture onto ice-water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure 3,5-bis(trifluoromethyl)bromobenzene.[6]

Synthesis of a Potent CETP Inhibitor: N-(3,5-Bis(trifluoromethyl)benzyl)-3-aminobenzamide (Representative Example)

Experimental Workflow Diagram:

Caption: Synthetic workflow for a representative CETP inhibitor.

Detailed Protocol:

-

Amide Coupling: To a solution of 3,5-bis(trifluoromethyl)benzylamine in dichloromethane, add triethylamine. Cool the mixture to 0°C and add a solution of 3-nitrobenzoyl chloride in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-(3,5-bis(trifluoromethyl)benzyl)-3-nitrobenzamide, which can be purified by column chromatography.

-

Nitro Reduction: To a solution of N-(3,5-bis(trifluoromethyl)benzyl)-3-nitrobenzamide in ethanol and water, add iron powder and ammonium chloride. Heat the mixture to reflux for 4 hours. Cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product, N-(3,5-bis(trifluoromethyl)benzyl)-3-aminobenzamide.

In Vitro CETP Inhibition Assay

A common method to assess the inhibitory activity of compounds against CETP is a fluorometric assay.

Assay Principle:

The assay utilizes a donor particle containing a fluorescently labeled cholesteryl ester and an acceptor particle. In the presence of active CETP, the fluorescent cholesteryl ester is transferred from the donor to the acceptor particle, resulting in a change in fluorescence. Inhibitors of CETP will block this transfer, leading to a dose-dependent decrease in the fluorescence signal.

Protocol Outline:

-

Prepare a series of dilutions of the test compound in a suitable buffer (e.g., Tris-HCl with BSA).

-

In a 96-well microplate, add the diluted test compounds, a source of CETP (recombinant human CETP or human plasma), and the donor particles.

-

Initiate the reaction by adding the acceptor particles.

-

Incubate the plate at 37°C for a specified period (e.g., 1-3 hours).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

The target of the case-study compounds, CETP, plays a crucial role in reverse cholesterol transport. Its inhibition leads to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol.

CETP-Mediated Lipid Transfer Pathway:

Caption: The role of CETP in lipid transfer and its inhibition.

Conclusion and Future Perspectives

The this compound moiety and its derivatives, such as the 3,5-bis(trifluoromethyl)benzyl group, represent a valuable tool in the medicinal chemist's arsenal. As demonstrated in the case of CETP inhibitors, the unique combination of lipophilicity, electronic properties, and metabolic stability conferred by this group can lead to the development of highly potent and drug-like candidates. The strategic application of this bioisostere can significantly enhance the binding affinity of small molecules to their protein targets, particularly in hydrophobic binding domains.

Future research in this area could explore the application of the this compound bioisostere in other target classes where hydrophobic interactions are a key driver of ligand binding. Further elucidation of the precise nature of the interactions between the trifluoromethyl groups and protein residues through high-resolution structural studies will undoubtedly facilitate the rational design of next-generation therapeutics incorporating this powerful chemical motif. As the demand for novel and effective therapeutics continues to grow, the judicious use of bioisosteric replacements, such as the one detailed in this guide, will remain a critical strategy in the successful discovery and development of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,5-Bis(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzophenone is a fluorinated aromatic ketone that has garnered significant interest in medicinal chemistry and chemical biology. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable building block for the synthesis of novel bioactive molecules and a powerful tool for probing biological systems. This technical guide provides a comprehensive review of the key literature on this compound, focusing on its synthesis, chemical properties, and applications, with a particular emphasis on its use as a photoaffinity labeling reagent and in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 21221-93-2 | [1][2][3] |

| Molecular Formula | C₁₅H₈F₆O | [1][2][3] |

| Molecular Weight | 318.21 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents like dichloromethane, THF, and acetone. |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with Friedel-Crafts acylation and Grignard reactions being the most common.

Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of benzophenones is the Friedel-Crafts acylation.[4][5][6][7] This involves the reaction of an aromatic substrate with an acyl halide in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve the reaction of benzene with 3,5-bis(trifluoromethyl)benzoyl chloride.

Experimental Protocol: Representative Friedel-Crafts Acylation

This protocol is a general representation of a Friedel-Crafts acylation for the synthesis of benzophenones and can be adapted for the synthesis of this compound.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The flask is cooled in an ice bath.

-

Acyl Chloride Addition: A solution of 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) in dry DCM is added dropwise from the dropping funnel to the stirred suspension of AlCl₃.

-

Benzene Addition: Following the formation of the acylium ion complex, benzene (1.0-1.2 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent with a suitable electrophile. For instance, phenylmagnesium bromide can be reacted with 3,5-bis(trifluoromethyl)benzonitrile or 3,5-bis(trifluoromethyl)benzoyl chloride.

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Expected aromatic protons in the range of 7.5-8.2 ppm. | |

| ¹³C NMR | Expected carbonyl carbon around 195 ppm. Aromatic carbons from ~125-140 ppm. Trifluoromethyl carbons as quartets due to C-F coupling. | |

| ¹⁹F NMR | A single resonance for the two equivalent CF₃ groups is expected around -63 ppm (relative to CFCl₃). | [4][8] |

| IR (Gas Phase) | Available on the NIST Chemistry WebBook. | [1][2] |

| Mass Spec (MS) | Molecular Ion (M⁺) expected at m/z = 318.05. | [9] |

Applications in Research and Drug Development

Photoaffinity Labeling

Benzophenones are widely used as photoactivatable cross-linking agents in photoaffinity labeling (PAL) studies.[10][11][12][13] Upon irradiation with UV light (typically around 350-360 nm), the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue of a target protein, leading to the formation of a covalent bond.[12] This allows for the identification of direct binding partners of a small molecule of interest. This compound, when incorporated into a ligand, can serve as an effective photoprobe.

Experimental Protocol: General Photoaffinity Labeling Workflow

-

Probe Incubation: The biological sample (e.g., cell lysate, purified protein) is incubated with the benzophenone-containing photoprobe.

-

UV Irradiation: The mixture is irradiated with UV light at a wavelength that excites the benzophenone group (e.g., 360 nm) to induce covalent cross-linking between the probe and its target protein(s).

-

Target Enrichment: The probe-protein adducts are enriched from the complex mixture, often via a tag (e.g., biotin) incorporated into the probe design, followed by capture with streptavidin beads.

-

Target Identification: The enriched proteins are separated by SDS-PAGE and identified by mass spectrometry-based proteomic analysis.

Medicinal Chemistry

The 3,5-bis(trifluoromethyl)phenyl moiety is a common pharmacophore in drug discovery due to its ability to enhance metabolic stability and binding affinity. Benzophenone derivatives, in general, have been investigated for a wide range of biological activities.

Anticancer Activity: Several studies have explored the anticancer potential of benzophenone derivatives. For example, certain halogenated benzophenones have shown significant inhibitory effects against various cancer cell lines.[14] While specific data for this compound is limited, the structural motif is present in compounds investigated for their anticancer properties. For instance, some benzophenone derivatives have been shown to inhibit the proliferation of lung cancer cells and affect signaling pathways like the p38 MAPK pathway.[15][16]

Enzyme Inhibition: The benzophenone scaffold has been utilized in the design of inhibitors for various enzymes. For example, derivatives have been developed as inhibitors of p38α MAP kinase, an important target in inflammatory diseases.[16] The inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.[17][18][19] While specific IC50 values for this compound are not readily available, the evaluation of such compounds against a panel of kinases or other enzymes would be a logical step in exploring their therapeutic potential.

Signaling Pathways

Direct evidence linking this compound to specific signaling pathways is currently scarce in the literature. However, studies on other benzophenone derivatives provide some insights. For instance, Benzophenone-3 has been shown to affect the MAPK/ERK signaling pathway.[20] Given that the p38 MAPK pathway is a known target for some benzophenone derivatives, it is plausible that this compound could also modulate this or related kinase signaling cascades.[16] Further research is needed to elucidate the specific cellular pathways affected by this compound.

Conclusion

This compound is a versatile chemical entity with significant potential in both chemical biology and medicinal chemistry. Its utility as a photo-cross-linking agent provides a powerful tool for target identification and the study of molecular interactions. Furthermore, the presence of the 3,5-bis(trifluoromethyl)phenyl group suggests its potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This technical guide summarizes the current knowledge on this compound and highlights the need for further research to fully explore its synthetic accessibility, spectroscopic properties, and biological activities.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 9. PubChemLite - this compound (C15H8F6O) [pubchemlite.lcsb.uni.lu]

- 10. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Proteomic Profiling of Antimalarial Plasmodione Using 3-Benz(o)ylmenadione Affinity-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis | PLOS One [journals.plos.org]

- 14. benchchem.com [benchchem.com]

- 15. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzophenone-3 exposure alters composition of tumor infiltrating immune cells and increases lung seeding of 4T1 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IC50 - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment | PLOS Computational Biology [journals.plos.org]

- 20. malariaworld.org [malariaworld.org]

A Technical Guide to 3,5-Bis(trifluoromethyl)benzophenone for Researchers and Drug Development Professionals

An In-depth Overview of a Key Chemical Probe in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)benzophenone, a crucial reagent for researchers and professionals in the field of drug development. This document details its commercial availability, a plausible synthesis protocol, and its significant application in photo-affinity labeling for the identification of small molecule targets.

Commercial Availability

This compound (CAS No. 21221-93-2) is available from a range of specialty chemical suppliers. The table below summarizes key information for several commercial sources. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| --INVALID-LINK-- | 21221-93-2 | C₁₅H₈F₆O | 318.21 | Specialty chemical supplier.[1] |

| --INVALID-LINK-- | 21221-93-2 | C₁₅H₈F₆O | 318.21 | Supplier for proteomics research applications.[2] |

| --INVALID-LINK-- | 21221-93-2 | C₁₅H₈F₆O | 318.22 | Offers various reagents for synthesis.[3] |

| --INVALID-LINK-- | 21221-93-2 | C₁₅H₈F₆O | Not specified | Chemical supplier. |

| --INVALID-LINK-- | 21221-93-2 | C₁₅H₈F₆O | 318.22 | Supplier of various chemical products.[4] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a Grignard reaction, a common method for forming carbon-carbon bonds. This proposed protocol is based on established procedures for the synthesis of analogous compounds, such as 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.[5]

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Benzoyl chloride

-

Dry ice/acetone bath

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (e.g., three-neck round-bottom flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 3,5-Bis(trifluoromethyl)bromobenzene in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by a slight warming of the flask or bubbling. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, add the remaining 3,5-Bis(trifluoromethyl)bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzoyl Chloride:

-

Cool the freshly prepared Grignard reagent to 0°C using an ice bath.

-

Slowly add a solution of benzoyl chloride in anhydrous THF to the Grignard reagent via the dropping funnel. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully pouring the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Application in Drug Development: Photo-Affinity Labeling

This compound is a valuable tool in drug discovery, primarily utilized as a photo-affinity labeling (PAL) probe.[6] PAL is a powerful technique to identify the protein targets of bioactive small molecules.

The Role of the Trifluoromethyl Groups

The two trifluoromethyl (-CF₃) groups on the benzophenone core are not merely for structural bulk. They play a crucial role in enhancing the properties of the molecule as a drug-like probe and in improving its performance in biological systems.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation by enzymes in the body.[7][8] This increased stability ensures the probe remains intact long enough to interact with its target.

-

Increased Lipophilicity: The trifluoromethyl groups significantly increase the lipophilicity of the molecule.[7][8] This property can enhance the cell membrane permeability of the probe, allowing it to reach intracellular targets.

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl groups can influence the electronic properties of the benzophenone, potentially leading to stronger interactions with biological targets.[7][9]

General Protocol for Photo-Affinity Labeling

The benzophenone moiety serves as the photoreactive group. Upon irradiation with UV light (typically around 350-360 nm), the benzophenone is excited to a triplet diradical state. This highly reactive species can then abstract a hydrogen atom from a nearby amino acid residue of a target protein, leading to the formation of a covalent bond.

Experimental Workflow:

-

Probe Design and Synthesis: A bioactive small molecule is chemically modified to include the this compound group. A linker arm is often incorporated to minimize steric hindrance, and a reporter tag (e.g., a biotin or an alkyne for click chemistry) is usually included for later detection and enrichment.

-

Incubation with Biological Sample: The photo-affinity probe is incubated with a complex biological sample, such as cell lysate or intact cells, to allow it to bind to its target protein(s).

-

UV Irradiation: The sample is irradiated with UV light to activate the benzophenone group and induce covalent cross-linking between the probe and its target protein.

-

Enrichment of Labeled Proteins: The reporter tag on the probe is used to enrich the covalently labeled proteins from the complex mixture. For example, biotinylated probes can be captured using streptavidin-coated beads.

-

Protein Identification: The enriched proteins are then identified using techniques such as mass spectrometry.

References

- 1. parchem.com [parchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound [oakwoodchemical.com]

- 4. 21221-93-2 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

Mechanism of action in photochemical reactions

An In-depth Technical Guide to the Mechanism of Action in Photochemical Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms governing photochemical reactions. It details the core principles from light absorption to product formation, outlines key experimental methodologies for their study, and presents quantitative data to illustrate the efficiency of these processes. The content is tailored for professionals in research and development who leverage photochemical principles in fields such as drug discovery, materials science, and chemical synthesis.

Photochemical reactions are distinct from thermal reactions in that they are initiated by the absorption of light energy (photons).[1][2] This process populates high-energy excited states that are inaccessible through thermal activation, allowing for unique chemical transformations.[3] The entire process is governed by fundamental laws, including the Grotthuss–Draper law, which states that light must be absorbed for a reaction to occur, and the Stark-Einstein law, which posits that one molecule absorbs one photon in the primary excitation event.[3][4]

Light Absorption and Electronic Excited States

The journey of a photochemical reaction begins with a molecule, specifically a chromophore within the molecule, absorbing a photon.[5] The photon's energy must match the energy difference between the molecule's ground electronic state (S₀) and one of its excited states.[5] This absorption of ultraviolet (100-400 nm) or visible (400-750 nm) light elevates an electron to a higher energy orbital, creating an excited state molecule.[3][6]

These excited states can be either singlet (Sₙ) or triplet (Tₙ) states, distinguished by the spin multiplicity of their electrons.[5] In a singlet state, the electrons have opposite spins, whereas in a triplet state, their spins are parallel.[5] The various pathways for the de-excitation of these states are visually summarized by the Jablonski diagram.

// Transitions S0 -> S2 [arrowhead=vee, color="#34A853", label=" Absorption (hν)", penwidth=2]; S1 -> S0 [arrowhead=vee, color="#4285F4", label=" Fluorescence (hν')", penwidth=2, constraint=false]; T1 -> S0 [arrowhead=vee, color="#FBBC05", label=" Phosphorescence (hν'')", penwidth=2, constraint=false]; S1 -> T1 [style=dashed, arrowhead=vee, color="#EA4335", label=" ISC"];

// Invisible nodes for positioning node [style=invis, width=0]; p1 [group=g1]; p2 [group=g1]; S1 -> p1 [style=invis]; p1 -> T1 [style=invis]; T1 -> p2 [style=invis]; p2 -> S0 [style=invis];

// Add labels for processes {rank=same; S0; T1;} {rank=same; S1; S2;} } Caption: Jablonski diagram illustrating electronic states and transitions.

The key de-excitation pathways include:

-

Fluorescence: Rapid emission of a photon from a singlet excited state (e.g., S₁) back to the ground state (S₀).[6]

-

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₂ → S₁).[7][8]

-

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This process is crucial for forming the longer-lived triplet states.[7][8]

-

Phosphorescence: Slow emission of a photon from a triplet excited state (T₁) to the ground state (S₀).[6]

-

Chemical Reaction: The excited state molecule undergoes a chemical transformation, which is the focus of photochemistry.[8]

Classification of Photochemical Reactions

Photochemical reactions are categorized based on the transformation that occurs. These processes can be divided into primary and secondary events. Primary processes occur directly from the initial excited state, while secondary processes involve intermediates formed from that state.[5][7][9]

Major Reaction Types

-

Photodissociation: Light absorption leads to the cleavage of chemical bonds, often generating reactive radical intermediates.[1][5][10] A common example is the Norrish Type I reaction, where the C-C bond adjacent to a carbonyl group breaks homolytically.[10]

-

Photoisomerization: The light-induced conversion of a molecule from one isomer to another, such as the cis-trans isomerization of alkenes like stilbene.[1][5][6] This is fundamental to processes like vision, which involves the isomerization of retinal.[3]

-

Photocycloaddition: The formation of a cyclic compound from two or more unsaturated molecules. The [2+2] photocycloaddition of alkenes to form cyclobutane derivatives is a classic example.[5][11]

-

Photoinduced Electron Transfer (PET): An electron is transferred from an excited molecule (donor) to another molecule (acceptor), or vice-versa, creating radical ions.[5][8]

-

Hydrogen Abstraction: An excited state molecule, such as a ketone, abstracts a hydrogen atom from another molecule or from another part of the same molecule (intramolecular). The Norrish Type II reaction is a prime example of intramolecular γ-hydrogen abstraction.[10]

-

Photosensitization: A donor molecule (sensitizer) absorbs light, transitions to an excited state (often a triplet state via ISC), and then transfers its energy to an acceptor molecule.[8][10] This allows reactions to occur in acceptor molecules that do not efficiently absorb light themselves.[8]

Photochemical Kinetics and Quantum Yield

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ) . It is defined as the number of molecules undergoing a specific process divided by the number of photons absorbed by the system.[5][8][12]

Φ = (Number of molecules reacted) / (Number of photons absorbed)

The primary quantum yield refers to the efficiency of the initial photochemical step, and the sum of the primary quantum yields for all possible de-excitation pathways (fluorescence, ISC, reaction, etc.) must equal one.[7] The overall quantum yield considers the entire reaction sequence, including any secondary thermal reactions. In chain reactions, the overall quantum yield can be greater than 1.[5] The rate of a photochemical reaction is dependent on the intensity of the incident light.[1]

Quantitative Data for Selected Reactions

The following table summarizes quantum yields for representative photochemical reactions. This data is critical for predicting reaction efficiency and optimizing conditions in synthetic and industrial applications.

| Reaction Type | Reactant | Wavelength (nm) | Product(s) | Quantum Yield (Φ) | Reference |

| Photodissociation | Acetone (gas phase) | 254 | CO, Ethane | ~1.0 | General Knowledge |

| Photoisomerization | trans-Stilbene to cis-Stilbene | 313 | cis-Stilbene | 0.5 | General Knowledge |

| Photodissociation | Atrazine | 254 | Dechlorinated Atrazine | 0.033 | [13] |

| Photosensitization | Benzophenone + Acrylonitrile | 366 | Cyclobutane adduct | 0.85 | General Knowledge |

| Gas Phase Actinometry | Uranyl Oxalate | 254 | Decomposition of Oxalate | 0.57 | General Knowledge |

Experimental Protocols in Photochemistry

Studying photochemical reactions requires specialized equipment and techniques to control light delivery and detect transient species.[5]

Light Sources and Reactors

A typical experimental setup includes a light source, filters to select the desired wavelength, and a reactor vessel made of a material transparent to that wavelength (e.g., quartz for UV light).[3][6] Common light sources include high-pressure mercury lamps, which provide specific emission lines, and lasers, which offer high-intensity, monochromatic light.[3][14] For scalability, continuous-flow reactors are increasingly used as they offer better light penetration and temperature control compared to batch reactors.[3]

Protocol for Determining Quantum Yield

Determining the quantum yield is a fundamental experiment in photochemistry. It involves measuring the rate of product formation and the flux of photons entering the sample.

Methodology: Chemical Actinometry

-

Actinometer Selection: Choose a chemical actinometer, which is a compound with a well-characterized photochemical reaction and a known quantum yield. A common example for UV applications is the potassium ferrioxalate system.

-

Photon Flux Measurement:

-

Prepare a solution of the actinometer and place it in the photoreactor under the exact same geometry and conditions as the planned experiment.

-

Irradiate the actinometer solution for a specific time.

-

Analyze the amount of chemical change in the actinometer solution, typically using UV-Vis spectroscopy to measure the concentration of the photoproduct.

-

Using the known quantum yield of the actinometer, calculate the photon flux (photons per second) of the light source.[12][15]

-

-

Sample Irradiation:

-

Replace the actinometer solution with the sample of interest.

-

Irradiate the sample for a known period, ensuring that the light absorption is not total (ideally <10%) to maintain a uniform light intensity throughout the solution.

-

-

Product Quantification:

-

After irradiation, determine the concentration of the product formed. This is often achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with UV-Vis or Mass Spectrometry detectors.[16]

-

-

Calculation: Calculate the quantum yield of the reaction using the measured rate of product formation and the previously determined photon flux.

Time-Resolved Spectroscopy

To study the short-lived excited states and reaction intermediates, time-resolved techniques are essential.[5]

-

Laser Flash Photolysis: This is a powerful pump-probe technique. A short, intense laser pulse (the "pump") excites the sample. A second, weaker light beam (the "probe") is passed through the sample at varying time delays after the pump pulse. By measuring the absorption of the probe beam, the formation and decay of transient species (like excited states and radicals) can be monitored on timescales from picoseconds to milliseconds.[5]

References

- 1. Photochemical Reactions: Definition, Examples & Mechanism [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. Photochemistry - Wikipedia [en.wikipedia.org]

- 4. testbook.com [testbook.com]

- 5. fiveable.me [fiveable.me]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Photochemical Reactions → Term [lifestyle.sustainability-directory.com]

- 9. scribd.com [scribd.com]

- 10. fiveable.me [fiveable.me]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

- 14. Experimental Techniques in Photochemistry | Mind Map - EdrawMind [edrawmind.com]

- 15. Photochemistry: Principles, Applications, and Techniques [tutoring-blog.co.uk]

- 16. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Photoredox Catalysis Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key transformations facilitated by photoredox catalysis. This powerful synthetic tool utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical reactions under mild conditions.[1][2][3] These techniques are particularly valuable in pharmaceutical research and drug development for the construction of complex molecular architectures.[2]

General Experimental Workflow

A typical photoredox reaction is straightforward to set up. The general workflow involves dissolving the substrate, photocatalyst, and any additional reagents in a suitable solvent, degassing the mixture to remove oxygen, and irradiating it with a visible light source.

Caption: General workflow for a typical photoredox catalysis experiment.

Application 1: Reductive Dehalogenation of Activated Alkyl Halides

Reductive dehalogenation is a fundamental transformation in organic synthesis. Photoredox catalysis offers a mild and tin-free alternative to traditional methods, which often rely on toxic reagents.[4][5][6] This method is highly chemoselective for activated carbon-halogen bonds, tolerating a wide range of functional groups.[1][4]

Catalytic Cycle: Reductive Dehalogenation

The proposed mechanism involves the photoexcitation of the catalyst, which is then reduced by a sacrificial electron donor. This reduced catalyst then transfers an electron to the alkyl halide, leading to its fragmentation and the formation of a radical intermediate that is subsequently quenched.[1][5]

Caption: Catalytic cycle for photoredox reductive dehalogenation.

Experimental Protocol: Reductive Dehalogenation

This protocol is adapted from the work of Stephenson and coworkers for the reductive dehalogenation of an activated alkyl bromide.[4][5]

Materials:

-

Photocatalyst: Ru(bpy)₃Cl₂ (Tris(2,2'-bipyridyl)dichlororuthenium(II))

-

Substrate: Activated alkyl halide (e.g., α-bromoketone)

-

Sacrificial Reductant: N,N-Diisopropylethylamine (i-Pr₂NEt)

-

Hydrogen Atom Donor: Formic acid (HCO₂H) or Hantzsch ester

-

Solvent: Acetonitrile (MeCN), degassed

-

Light Source: Blue LEDs (e.g., 34 W Kessil lamp)

-

Reaction Vessel: 4 mL vial with a PTFE-lined cap

Procedure:

-

To a 4 mL vial equipped with a magnetic stir bar, add the activated alkyl halide (0.1 mmol, 1.0 equiv).

-

Add Ru(bpy)₃Cl₂ (0.002 mmol, 0.02 equiv).

-

Add degassed acetonitrile (1.0 mL).

-

Add N,N-Diisopropylethylamine (0.3 mmol, 3.0 equiv) and formic acid (0.2 mmol, 2.0 equiv).

-

Seal the vial and sparge with nitrogen for 10-15 minutes.

-

Place the vial approximately 5-10 cm from the blue LED light source.

-

Irradiate the reaction mixture with vigorous stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data

| Substrate | Product | Yield (%) | Time (h) |

| 2-Bromo-1-phenylethanone | 1-Phenylethanone | >95 | 2 |

| Ethyl 2-bromo-2-phenylacetate | Ethyl 2-phenylacetate | 92 | 4 |

| N-Benzyl-2-bromo-2-phenylacetamide | N-Benzyl-2-phenylacetamide | 88 | 6 |

Application 2: Enantioselective α-Alkylation of Aldehydes

The combination of photoredox catalysis with organocatalysis has enabled previously challenging transformations, such as the direct enantioselective α-alkylation of aldehydes.[7][8] This dual catalytic system allows for the generation of radical species that can be coupled with enamines in a highly stereocontrolled manner.

Catalytic Cycle: Dual Photoredox and Enamine Catalysis

This process involves two interconnected catalytic cycles. The photoredox cycle generates an alkyl radical from an activated alkyl halide. The organocatalytic cycle forms a chiral enamine from the aldehyde and a secondary amine catalyst. These two reactive intermediates then combine to form the product.[3]

Caption: Dual catalytic cycle for enantioselective α-alkylation.

Experimental Protocol: Enantioselective α-Alkylation

This protocol is based on the work of MacMillan and coworkers.[9]

Materials:

-

Photocatalyst: fac-[Ir(ppy)₃] (Tris(2-phenylpyridine)iridium(III))

-

Organocatalyst: Chiral imidazolidinone catalyst

-

Substrate: Aldehyde (e.g., propanal)

-